Chlorodibromomethane

Environmental Toxicology Water Quality Risk Assessment

Chlorodibromomethane (CDBM, CAS 124-48-1) is a trihalomethane (THM) with the molecular formula CHBr₂Cl, characterized by a high density of 2.451 g/mL at 25°C and a boiling point of 119–120°C. It is primarily encountered as a disinfection byproduct in chlorinated drinking water, formed from the reaction of chlorine with natural organic matter in the presence of bromide.

Molecular Formula CHBr2Cl
Molecular Weight 208.28 g/mol
CAS No. 124-48-1
Cat. No. B127499
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChlorodibromomethane
CAS124-48-1
SynonymsChlorodibromomethane;  Dibromomonochloromethane;  Monochlorodibromomethane; 
Molecular FormulaCHBr2Cl
Molecular Weight208.28 g/mol
Structural Identifiers
SMILESC(Cl)(Br)Br
InChIInChI=1S/CHBr2Cl/c2-1(3)4/h1H
InChIKeyGATVIKZLVQHOMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 1 mg/mL at 68° F (NTP, 1992)
0.01 M
> 10% in acetone;  > 10% in benzene;  > 10% in ethyl ether;  > 10% in ethanol
Soluble in ethanol, ethyl ether, benzene, carbon tetrachloride, organic solvents, and acetone
Miscible in organic solvents.
In water, 2.70X10+3 mg/L at 20 °C

Chlorodibromomethane (CAS 124-48-1): Procurement Specifications and Baseline Characteristics


Chlorodibromomethane (CDBM, CAS 124-48-1) is a trihalomethane (THM) with the molecular formula CHBr₂Cl, characterized by a high density of 2.451 g/mL at 25°C and a boiling point of 119–120°C [1]. It is primarily encountered as a disinfection byproduct in chlorinated drinking water, formed from the reaction of chlorine with natural organic matter in the presence of bromide [2]. While it has limited direct commercial applications, it is utilized as a chemical intermediate in organic synthesis [3]. Its physicochemical and toxicological profile distinguishes it from other THMs, including bromodichloromethane, bromoform, and chloroform, making specific procurement and analytical identification essential.

Why Chlorodibromomethane Cannot Be Substituted by Other Trihalomethanes in Analytical and Toxicological Contexts


Trihalomethanes (THMs) exhibit structurally dependent variations in their toxicological and environmental behavior, precluding generic substitution. For instance, chlorodibromomethane demonstrates a distinct oral LD50 range in rodents (370–1200 mg/kg, varying by species and sex) that does not directly align with the broader class range of 848–1388 mg/kg [1]. Furthermore, its differential contribution to carcinogenic risk in drinking water assessments—reported at 1.2 × 10⁻⁵, which is higher than that of bromodichloromethane (8.2 × 10⁻⁶)—illustrates that risk extrapolation from other THMs would be inaccurate [2]. Such compound-specific data are critical for accurate analytical calibration, toxicological evaluation, and compliance with drinking water regulations, where CDBM is individually monitored .

Quantitative Differentiation Evidence for Chlorodibromomethane vs. Bromodichloromethane, Bromoform, and Chloroform


Differential Carcinogenic Risk Contribution in Drinking Water: CDBM vs. Bromodichloromethane

In a health risk assessment of disinfection byproducts in drinking water, chlorodibromomethane was found to contribute the highest carcinogenic risk among THMs. The carcinogenic risk of CDBM exposure through drinking water was calculated at 1.2 × 10⁻⁵ for adults, which is 1.46 times higher than the risk for bromodichloromethane (8.2 × 10⁻⁶) [1].

Environmental Toxicology Water Quality Risk Assessment

Comparative Acute Oral Toxicity (LD50) in Rats: Sex-Specific Differences vs. Chloroform and Bromodichloromethane

Acute toxicity studies in rats demonstrate that chlorodibromomethane exhibits a sex-dependent LD50 profile. For male rats, the oral LD50 of CDBM is 370 mg/kg, compared to 1388 mg/kg for chloroform and 916 mg/kg for bromodichloromethane [1]. For female rats, CDBM's LD50 is 760 mg/kg, compared to 1388 mg/kg for chloroform and 969 mg/kg for BDCM [1].

Acute Toxicology THM Comparison In Vivo Studies

Differential Hepatotoxic and Nephrotoxic Profile in Chronic Studies vs. Bromoform and Chloroform

In a 2-year chronic study, chlorodibromomethane administered by gavage to mice induced a significant increase in hepatocellular adenoma and carcinoma in females and a marginal increase in males [1]. In rats, no tumor increase was observed [1]. This profile contrasts with chloroform, which induces hepatocellular tumors in both mice and rats, and with bromoform, which has shown contradictory genotoxicity results [2].

Chronic Toxicity Hepatotoxicity Carcinogenicity

Physicochemical Properties and Partitioning Behavior: Density and Blood/Gas Partition Coefficient vs. Other THMs

Chlorodibromomethane has a high density of 2.451 g/mL at 25°C, which is greater than that of bromodichloromethane (~1.98 g/mL) and chloroform (~1.48 g/mL), and closer to bromoform (~2.89 g/mL) [1]. Its blood/gas partition coefficient in rats at 37°C is 116 [2], placing it intermediate between chloroform (~20) and bromoform (~300), which affects its absorption and distribution kinetics.

Analytical Chemistry Environmental Fate Pharmacokinetics

Metabolic Fate: Expired CO₂ vs. Unchanged Exhalation in Rats and Mice

Following oral administration, chlorodibromomethane is eliminated differently in rats and mice. In rats, approximately 48% of the dose is exhaled unchanged, and 18% as CO₂ within 8 hours [1]. In mice, only 12% is exhaled unchanged, while 72% is expired as CO₂ within the same timeframe [1]. This species-specific metabolic divergence is not uniformly observed across all THMs, highlighting CDBM's unique toxicokinetic profile.

Metabolism Toxicokinetics In Vivo Studies

Relative Contribution to THM Mixtures in Drinking Water: Regional Occurrence Patterns vs. Bromoform and Chloroform

The proportion of THM species in tap water varies significantly with source water bromide levels. In a nationwide Korean survey, the average composition was bromoform 47%, chloroform 30%, chlorodibromomethane 13%, and bromodichloromethane 10% [1]. In seaside districts, bromoform concentrations were 2–10 times higher than chloroform [1]. This demonstrates that CDBM is not a minor constituent in high-bromide waters.

Water Quality Environmental Monitoring THM Speciation

Primary Application Scenarios for Chlorodibromomethane Based on Differentiated Evidence


Analytical Reference Standard for Drinking Water Disinfection Byproduct (DBP) Monitoring

Given its distinct physicochemical properties (density 2.451 g/mL, blood/gas partition coefficient 116) and its significant contribution to carcinogenic risk (1.2 × 10⁻⁵), high-purity chlorodibromomethane is essential as a certified reference material for GC-MS and purge-and-trap analysis in water quality laboratories. Its accurate quantification is mandated under drinking water regulations (e.g., US EPA Stage 2 DBP Rule), and its unique retention time and mass spectral signature prevent misidentification with other THMs [1][2].

Toxicological Research Model Compound for Sex- and Species-Specific Hepatocarcinogenicity

Researchers investigating mechanisms of chemical carcinogenesis utilize chlorodibromomethane as a model compound due to its unique profile: it induces hepatocellular tumors in female mice (significant) and male mice (marginal) but not in rats, and it exhibits sex-dependent acute toxicity (male rat LD50 370 mg/kg vs. female 760 mg/kg). This contrasts with chloroform's broader tumor induction and makes CDBM a valuable tool for studying species-specific metabolic activation and tumor promotion pathways [3][4].

Environmental Fate and Transport Modeling in High-Bromide Aquatic Systems

In coastal regions or areas with bromide-rich source waters, chlorodibromomethane can constitute up to 13% of total THMs. Its high density (2.451 g/mL) influences its behavior as a dense non-aqueous phase liquid (DNAPL) in groundwater contamination scenarios. Environmental engineers and hydrogeologists use CDBM's specific partition coefficients (blood/water, oil/water) and degradation rates to model plume migration and design remediation strategies, where substitution with chloroform data would lead to significant prediction errors [1][5].

Chemical Intermediate in Specialized Organic Synthesis

Though not a high-volume industrial chemical, chlorodibromomethane serves as a reactive intermediate in the synthesis of brominated compounds, including flame retardants and pharmaceuticals. Its specific reactivity, governed by the presence of both chlorine and bromine atoms, allows for selective halogen exchange reactions that are not achievable with symmetrically substituted methanes like bromoform or chloroform. Procurement of CDBM for synthetic applications requires purity verification to avoid side reactions from other THM contaminants [6].

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